Balanced PI3Kα/mTOR Biochemical Potency Versus Pan-PI3K and mTOR-Selective Comparators
In biochemical assays using recombinant enzymes, PWT33597 inhibits PI3Kα with an IC50 of 19 nM and mTOR with an IC50 of 14 nM [1]. In a later optimization series, IC50 values of 26 nM (PI3Kα) and 21 nM (mTOR) were reported, with PI3Kδ inhibition measured at 291 nM—representing ~11-fold selectivity for PI3Kα over PI3Kδ [2]. By comparison, the pan-class I PI3K inhibitor ZSTK474 (the synthetic starting point) displays IC50 values of 16 nM (PI3Kα), 44 nM (PI3Kβ), 4.6 nM (PI3Kδ), and 49 nM (PI3Kγ) but lacks meaningful mTOR inhibition [REFS-2, REFS-3]. The dual PI3Kα/mTOR inhibitor BEZ235 exhibits more potent PI3Kα inhibition (IC50 ~4 nM) but also potently inhibits PI3Kδ (IC50 ~7 nM), PI3Kγ (IC50 ~5 nM), and PI3Kβ (IC50 ~75 nM), resulting in a pan-class I profile distinct from the PI3Kα-sparing design of PWT33597 [4]. This concentrated target engagement on PI3Kα and mTOR, while minimizing inhibition of other class I PI3K isoforms, represents a differentiated selectivity fingerprint [REFS-1, REFS-2].
| Evidence Dimension | Biochemical inhibitory potency (IC50 in nM) against PI3Kα, mTOR, and PI3Kδ |
|---|---|
| Target Compound Data | PWT33597: PI3Kα IC50 = 19–26 nM; mTOR IC50 = 14–21 nM; PI3Kδ IC50 = 291 nM |
| Comparator Or Baseline | ZSTK474: PI3Kα IC50 = 16 nM, PI3Kδ IC50 = 4.6 nM, no mTOR activity; BEZ235: PI3Kα IC50 = 4 nM, PI3Kδ IC50 = 7 nM, mTOR IC50 ~21 nM |
| Quantified Difference | PWT33597 exhibits ~11-fold selectivity for PI3Kα over PI3Kδ (291 nM vs 26 nM), whereas ZSTK474 preferentially inhibits PI3Kδ (4.6 nM) over PI3Kα (16 nM) and BEZ235 potently inhibits both PI3Kα (4 nM) and PI3Kδ (7 nM). PWT33597 uniquely balances PI3Kα and mTOR inhibition within a narrow potency window (19–26 / 14–21 nM). |
| Conditions | Biochemical assays using recombinant PI3K isoforms and mTOR kinase; Ambit KinomeScan profiling against 442 kinases; 100 µM ATP (for ZSTK474 comparator data). |
Why This Matters
A balanced PI3Kα/mTOR dual inhibition profile with >10-fold sparing of PI3Kδ reduces the potential for isoform-driven off-target toxicities (e.g., immune dysfunction via PI3Kδ) compared to pan-class I inhibitors, making PWT33597 a preferred tool compound for mechanistic studies requiring clean PI3Kα/mTOR pathway interrogation.
- [1] Matthews DJ, O'Farrell M, James J, Giddens AC, Rewcastle GW, Denny WA. Abstract 4485: Preclinical characterization of PWT33597, a dual inhibitor of PI3-kinase alpha and mTOR. Cancer Res. 2011;71(8_Supplement):4485. doi:10.1158/1538-7445.AM2011-4485. View Source
- [2] Rewcastle GW, Flanagan JU, Giddens AC, Gamage SA, Tsang SK, Kendall JD, Baguley BC, Buchanan CM, Matthews DJ, O'Farrell M, Jamieson SM, Denny WA, Shepherd PR. Abstract 1644: Design and discovery of PWT33597 (VDC-597), a dual inhibitor of PI3-kinase alpha and mTOR. Cancer Res. 2014;74(19_Supplement):1644. doi:10.1158/1538-7445.AM2014-1644. View Source
- [3] Yaguchi S, Fukui Y, Koshimizu I, Yoshimi H, Matsuno T, Gouda H, Hirono S, Yamazaki K, Yamori T. Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. J Natl Cancer Inst. 2006;98(8):545-556. doi:10.1093/jnci/djj133. View Source
- [4] Maira SM, Stauffer F, Brueggen J, Furet P, Schnell C, Fritsch C, Brachmann S, Chène P, De Pover A, Schoemaker K, Fabbro D, Gabriel J, Simonen M, Murphy L, Finan P, Sellers W, García-Echeverría C. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Mol Cancer Ther. 2008;7(7):1851-1863. doi:10.1158/1535-7163.MCT-08-0017. View Source
